Manganese(II) Bis(trifluoromethanesulfonyl)imide

Description

Molecular Architecture and Crystallographic Properties

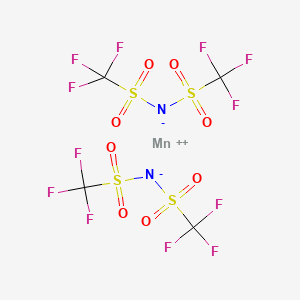

The molecular architecture of this compound reveals a complex coordination environment where the manganese center adopts various geometric arrangements depending on the crystalline environment and coordinating ligands. The fundamental molecular formula C₄F₁₂MnN₂O₈S₄ indicates a molecular weight of 615.21 grams per mole, with the structure featuring a divalent manganese cation coordinated by two bis(trifluoromethanesulfonyl)imide anions. The compound typically appears as white to very pale yellow powder or crystals, reflecting the electronic structure of the manganese(II) center in its coordination environment.

Crystallographic investigations of related manganese complexes provide insights into the preferred coordination geometries. In manganese-containing ionic liquids with bis(trifluoromethanesulfonyl)imide anions, single-crystal X-ray diffraction measurements consistently reveal six-coordinate manganese centers. The manganese atoms demonstrate a preference for octahedral coordination environments, which can be achieved through various coordination modes of the bis(trifluoromethanesulfonyl)imide ligands. These ligands can function as either monodentate or bidentate donors, coordinating through their oxygen atoms to complete the octahedral geometry around the metal center.

The coordination flexibility of the bis(trifluoromethanesulfonyl)imide anion contributes significantly to the structural diversity observed in manganese complexes. Extended X-ray absorption fine structure analysis of related transition metal bis(trifluoromethanesulfonyl)imide compounds indicates that the metal centers can accommodate both mono- and bidentate coordination modes of the anion. In the solid state, crystallographic studies reveal the formation of complex three-dimensional networks where manganese centers are connected through bridging bis(trifluoromethanesulfonyl)imide ligands, creating extended coordination polymers.

The structural characterization reveals that the bis(trifluoromethanesulfonyl)imide anion can adopt different conformational states, which significantly influences the overall crystal packing and coordination geometry. Crystallographic studies of ionic compounds containing this anion demonstrate that it can exist in both cis and trans conformations, with the trans form being generally more stable. The conformational flexibility of the anion allows for adaptive coordination to the manganese center while maintaining favorable intermolecular interactions in the solid state.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and coordination environment. Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with both the manganese coordination sphere and the bis(trifluoromethanesulfonyl)imide anion vibrational modes. The compound exhibits strong absorption features in the 1000-1400 wavenumber region, corresponding to sulfur-oxygen stretching vibrations within the bis(trifluoromethanesulfonyl)imide framework.

The infrared spectrum displays several diagnostic bands that serve as fingerprints for structural identification. The most prominent features include intense absorptions around 1066 wavenumber attributed to symmetric sulfur-oxygen stretching modes, and bands near 1317 wavenumber corresponding to asymmetric sulfur-oxygen vibrations. Additionally, characteristic carbon-fluorine stretching modes appear in the 1100-1300 wavenumber region, while sulfur-nitrogen stretching vibrations are observed around 570-580 wavenumber. These spectroscopic signatures provide definitive identification of the bis(trifluoromethanesulfonyl)imide anion and confirm its coordination to the manganese center.

Nuclear magnetic resonance spectroscopy of this compound presents unique challenges due to the paramagnetic nature of the manganese(II) center. The unpaired electrons on manganese(II) cause significant broadening of nuclear magnetic resonance signals for nearby nuclei, particularly affecting fluorine-19 and phosphorus-31 resonances in solution. Studies of manganese-containing electrolytes demonstrate that even millimolar concentrations of this compound can cause dramatic peak broadening and signal loss in nuclear magnetic resonance spectra.

The paramagnetic effects extend beyond simple signal broadening to complete signal suppression at higher concentrations. Research demonstrates that fluorine-19 nuclear magnetic resonance peaks of electrolyte degradation products become undetectable in the presence of 0.5 millimolar this compound, with complete signal loss occurring at 5 millimolar concentrations. This phenomenon results from the strong paramagnetic relaxation enhancement caused by the unpaired electrons on the manganese(II) center, which dramatically reduces the transverse relaxation times of nearby nuclei.

Raman spectroscopy provides complementary structural information, particularly for the bis(trifluoromethanesulfonyl)imide anion vibrational modes. The Raman spectrum exhibits characteristic bands that correspond to the symmetric breathing modes of the sulfur-nitrogen-sulfur framework and the trifluoromethyl group vibrations. The technique proves particularly valuable for studying conformational changes in the bis(trifluoromethanesulfonyl)imide anion, as different conformers exhibit distinct Raman signatures that can be used to monitor structural transformations in solution or solid state.

Thermal Stability and Decomposition Pathways

Thermal characterization of this compound reveals exceptional thermal stability, with decomposition temperatures significantly exceeding those of many conventional manganese compounds. Thermogravimetric analysis indicates that the compound remains stable up to approximately 280°C under controlled atmospheric conditions, with the onset of thermal decomposition occurring as a single-stage process. The thermal stability derives from the robust nature of the bis(trifluoromethanesulfonyl)imide anion and the strong coordination bonds formed with the manganese center.

Detailed thermal analysis demonstrates that the decomposition pathway involves the gradual breakdown of the bis(trifluoromethanesulfonyl)imide framework rather than simple dehydration or loss of coordinated solvent molecules. The decomposition temperature at five percent mass loss occurs around 280°C, while the maximum rate of thermal decomposition, as determined by derivative thermogravimetric analysis, appears at higher temperatures approaching 350°C. This thermal behavior indicates that the manganese-containing compound exhibits superior thermal stability compared to analogous compounds with different cations.

The thermal stability of this compound depends significantly on the coordination environment and the presence of additional ligands. In compounds where the manganese center is coordinated by additional donor molecules such as glymes or imidazoles, the thermal stability can be modified. Research indicates that glyme-coordinated manganese complexes demonstrate sensitivity to atmospheric moisture, with the glyme ligands being gradually replaced by water molecules over extended exposure periods.

The compound exhibits interesting sublimation behavior under reduced pressure conditions. Patent literature describes successful purification through vacuum sublimation at 280°C under 1 millimeter mercury pressure, suggesting that this temperature represents approximately the triple point where solid, liquid, and vapor phases coexist. This sublimation property provides a valuable purification method and confirms the molecular integrity of the compound at elevated temperatures under appropriate pressure conditions.

Investigation of thermal decomposition pathways reveals that the process involves complex fragmentation of the bis(trifluoromethanesulfonyl)imide framework. The decomposition does not proceed through simple loss of coordinated species but rather involves breaking of the carbon-sulfur and sulfur-nitrogen bonds within the anion structure. The thermal stability comparison with related compounds indicates that manganese bis(trifluoromethanesulfonyl)imide demonstrates superior thermal properties compared to many other metal bis(trifluoromethanesulfonyl)imide compounds, making it particularly attractive for high-temperature applications.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWDGVNRIAAYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12MnN2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207861-55-0 | |

| Record name | Manganese(II) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Bis(trifluoromethanesulfonyl)imide (Tf2N) Ligand

The core step involves synthesizing the Tf2N anion, which is then used to form the metal salt. The most common method, as described in patent CN101456832A, involves:

- Raw Materials : Trifluoromethane halogenated sulfonyl (such as trifluoromethanesulfonic acid fluoride or trifluoromethanesulfchloride), liquid ammonia, organic amine alkali (triethylamine, pyridine, quinoline, or pyrimidine), and a nonpolar inert solvent (e.g., methylene dichloride, benzene, or ethylene dichloride).

- Reaction Process :

- The trifluoromethane halogenated sulfonyl reacts with liquid ammonia and organic amine alkali in the inert solvent to generate a mixture containing bis(trifluoromethylsulfonyl)imide quaternary ammonium salt.

- The mixture undergoes distillation to reclaim the solvent and isolate the solid quaternary ammonium salt.

- The solid salt reacts with alkali metal oxide (such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) in aqueous solution to produce the corresponding bis(trifluoromethylsulfonyl)imide metal salt.

- The final product is obtained by dehydrating and drying under vacuum conditions, typically at temperatures between 40°C and 100°C, achieving purities exceeding 99% with yields over 90%.

Table 1: Key Parameters for Tf2N Ligand Synthesis

| Parameter | Range / Specification | Notes |

|---|---|---|

| Reaction temperature | 40–80°C | Maintains optimal reaction kinetics |

| Vacuum dehydration pressure | 10–1000 Pa | Ensures removal of residual solvents |

| Raw materials | Trifluoromethanesulfonic acid fluoride or trifluoromethanesulfchloride | Halogenated sulfonyl source |

| Organic amine alkali | Triethylamine, pyridine, quinoline, pyrimidine | Bases for salt formation |

| Nonpolar inert solvent | Methylene dichloride, benzene, ethylene dichloride, etc. | Solvent for reaction and extraction |

| Alkali metal oxide | Lithium hydroxide, sodium hydroxide, potassium hydroxide | Metal source for salt formation |

Formation of Manganese(II) Bis(trifluoromethanesulfonyl)imide

Once the Tf2N ligand is synthesized, the manganese salt formation proceeds via:

Reaction of the Quaternary Ammonium Salt with Metal Oxide :

- The solid quaternary ammonium bis(trifluoromethylsulfonyl)imide is reacted with manganese oxide (MnO) in aqueous solution.

- This reaction typically occurs at temperatures between 40°C and 80°C under controlled conditions to facilitate ion exchange, resulting in the formation of this compound.

- The reaction mixture is maintained under reduced pressure (10–100 Pa) to promote dehydration and removal of excess water and impurities.

Purification and Finalization :

- The product is dehydrated and dried under vacuum at temperatures between 40°C and 100°C.

- The process yields a high-purity (over 99%) this compound with yields exceeding 90%.

Research Findings and Optimization

Research indicates that the process's environmental impact is minimized by using nonpolar inert solvents and avoiding polluting reagents. The high purity and yield are attributed to the controlled reaction conditions, particularly temperature and vacuum levels, which prevent decomposition and impurity formation.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Manganese(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of manganese.

Reduction: It can be reduced to lower oxidation states of manganese.

Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce various organometallic derivatives .

Scientific Research Applications

Catalytic Applications

Manganese(II) Bis(trifluoromethanesulfonyl)imide serves as an effective catalyst in various organic synthesis reactions:

- Carbon-Carbon Bond Formation : It catalyzes reactions such as the Sonogashira coupling, facilitating the formation of alkynes from terminal alkynes and aryl or vinyl halides.

- Organometallic Synthesis : The compound is utilized in the synthesis of organometallic complexes, aiding in the formation of carbon-manganese bonds which are crucial for developing new materials .

- Metal-Organic Frameworks : It acts as a metal source in constructing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Electrochemical Applications

The compound has significant implications in electrochemistry, particularly in battery technology:

- Lithium-Ion Batteries : this compound plays a role in stabilizing electrolyte components within lithium-ion batteries, impacting their overall performance and lifespan . Its unique solvation-sheath structure influences the interactions with electrolyte components, leading to enhanced battery efficiency.

Biological Applications

Emerging research suggests potential therapeutic applications for this compound:

- Antioxidant Therapy : Due to its ability to scavenge free radicals, it may be developed as a therapeutic agent for conditions associated with oxidative stress. This property is particularly relevant in pharmacological contexts where oxidative damage is a concern.

Material Science Research

In materials science, this compound is explored for its unique properties:

- Nanoparticle Synthesis : this compound can be used as a precursor for synthesizing manganese-based nanoparticles that exhibit promising applications in magnetic recording media and catalysis .

| Material | Application |

|---|---|

| Nanoparticles | Used in magnetic recording media and catalysis. |

| Metal-Organic Frameworks | Explored for gas storage and separation technologies. |

Case Study 1: Catalytic Efficiency

Research conducted on the use of this compound in catalytic reactions demonstrated its effectiveness in facilitating carbon-carbon bond formations. In one study, it was shown to significantly enhance reaction yields compared to traditional catalysts.

Case Study 2: Electrochemical Stability

A study focused on lithium-ion batteries highlighted how the presence of manganese species within the electrolyte can lead to destabilization. This research provided insights into optimizing electrolyte formulations by incorporating this compound to mitigate capacity fading issues associated with manganese dissolution .

Mechanism of Action

The mechanism of action of Manganese(II) Bis(trifluoromethanesulfonyl)imide involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with substrates to lower the activation energy of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Similarities

Mn(TFSI)₂ belongs to the bis(trifluoromethanesulfonyl)imide (TFSI) family, sharing the [(CF₃SO₂)₂N]⁻ anion with analogs like LiTFSI, Mg(TFSI)₂, NaTFSI, and KTFSI . These salts differ in their cationic centers (Li⁺, Mg²⁺, Na⁺, K⁺, Mn²⁺), which critically influence their physicochemical and electrochemical behaviors.

Physicochemical Properties

- Solubility : Mn(TFSI)₂ exhibits high solubility in water and organic solvents, comparable to Mg(TFSI)₂ and KTFSI, which are also used in polymer electrolytes . LiTFSI shows superior solubility in sulfolane and ionic liquids .

- Thermal Stability : TFSI-based salts generally decompose above 300°C, with Mn(TFSI)₂ requiring inert-atmosphere storage to prevent moisture-induced degradation . Mg(TFSI)₂ and LiTFSI demonstrate similar thermal resilience in polymer matrices .

Electrochemical Performance

- Ionic Conductivity : LiTFSI achieves higher ionic conductivity (e.g., 10⁻³ S/cm in sulfolane) due to Li⁺'s smaller ionic radius and lower charge density . Mn(TFSI)₂ and Mg(TFSI)₂ exhibit reduced conductivity in solid polymer electrolytes (SPEs) due to stronger cation-anion interactions .

- Electrochemical Stability Window (ESW) : TFSI-based salts typically have ESWs >4.5 V vs. Li/Li⁺. Mn(TFSI)₂, however, narrows this window in LIBs due to Mn²⁺/Mn³⁺ redox activity, accelerating electrolyte oxidation .

Data Tables

Table 1: Key Properties of TFSI Salts

Research Findings

- Mn(TFSI)₂ in LIBs accelerates electrolyte decomposition via Mn²⁺ dissolution, reducing cycle life .

- Mg(TFSI)₂ enables reversible Mg plating/stripping in ionic liquid electrolytes, critical for Mg battery development .

- LiTFSI in sulfolane achieves high conductivity (5.4 mS/cm at 25°C) but faces viscosity challenges at high concentrations .

- NaTFSI and KTFSI exhibit higher transference numbers in PEO than Mg(TFSI)₂, favoring Na/K-ion SPEs .

Biological Activity

Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂) is a manganese complex that has garnered attention due to its potential biological activity. This article explores the compound's biological implications, focusing on its antioxidant properties, interactions with biomolecules, and potential therapeutic applications.

- Chemical Formula : Mn(C₂F₆NO₄S₂)₂

- CAS Number : 207861-55-0

- Molar Mass : 615.22 g/mol

- Purity : 99.5%

- Solubility : Hydrophilic, miscible with water

Antioxidant Activity

Manganese is an essential trace element that plays a critical role in various biological processes, particularly as a cofactor for numerous enzymes involved in antioxidant defense. The antioxidant activity of Mn(TFSI)₂ can be assessed through its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Case Study: Antioxidant Efficacy

In a study examining the antioxidant properties of manganese complexes, it was found that Mn(TFSI)₂ exhibited significant radical scavenging activity. The ability to scavenge 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals was measured, revealing that Mn(TFSI)₂ had a high percentage of inhibition comparable to known antioxidants.

| Compound | ABTS Scavenging Activity (%) |

|---|---|

| Manganese(II) TFSI₂ | 92.56 ± 0.74 |

| Trolox | 91.8 ± 0.17 |

These results indicate that Mn(TFSI)₂ has a strong potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in cells.

Interaction with Biomolecules

The interaction of Mn(TFSI)₂ with biomolecules such as DNA and serum albumins is crucial for understanding its biological implications. Manganese complexes have been shown to intercalate into DNA, potentially affecting gene expression and cellular functions.

DNA Binding Studies

Research has demonstrated that manganese complexes can bind to calf-thymus DNA in an intercalative manner. This binding can influence the DNA's structural integrity and functionality:

- Binding Mode : Intercalative

- Impact on DNA : Altered viscosity and fluorescence properties upon complexation.

Potential Therapeutic Applications

The biological activity of Mn(TFSI)₂ suggests several potential therapeutic applications:

- Antioxidant Therapy : Due to its ability to scavenge free radicals, Mn(TFSI)₂ could be developed as a therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases.

- Cancer Treatment : Given the role of manganese in regulating cellular processes, there is potential for Mn(TFSI)₂ as an adjunct therapy in cancer treatment by modulating oxidative stress pathways.

- Anti-inflammatory Effects : Manganese complexes have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Mn(TFSI)₂?

Mn(TFSI)₂ is typically synthesized via metathesis reactions between manganese salts (e.g., MnCl₂) and alkali metal TFSI salts (e.g., LiTFSI or KTFSI) in anhydrous solvents. Characterization includes:

- Purity assessment : Titration (>97.0% purity) and ion-exchange chromatography to confirm stoichiometry .

- Structural analysis : FTIR and Raman spectroscopy to verify TFSI anion conformation (e.g., cisoid vs. transoid) .

- Thermal stability : TGA/DSC to evaluate decomposition temperatures, which are critical for electrolyte applications .

Table 1: Key Physicochemical Properties of Mn(TFSI)₂

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₄F₁₂MnN₂O₈S₄ | Elemental analysis | |

| Solubility | Water-soluble | Gravimetric/UV-Vis | |

| Purity | ≥97.0% | Titration |

Q. How should Mn(TFSI)₂ be handled safely in laboratory settings?

Mn(TFSI)₂ is classified as hazardous (UN1759, Category 8) with risks of severe skin/eye damage (H314). Key safety protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Neutralize with alkaline solutions (e.g., NaHCO₃) before disposal in approved waste facilities .

Advanced Research Questions

Q. What methodologies are used to study Mn(TFSI)₂'s electrochemical behavior in energy storage systems?

Mn(TFSI)₂ is investigated as a redox-active component or electrolyte additive in batteries. Key approaches include:

- Cyclic voltammetry (CV) : To assess redox potentials and Mn²⁺/Mn³⁺ cycling stability. Evidence shows Mn²⁺ dissolution can destabilize electrolytes, accelerating capacity fade .

- Impedance spectroscopy : To measure ionic conductivity (e.g., ~2.75 × 10⁻³ Ω⁻¹ cm⁻¹ for LiTFSI analogs in sulfolane at 30°C) .

- Accelerated aging tests : Thermal abuse studies (e.g., 60–120°C) to evaluate electrolyte decomposition pathways .

Table 2: Electrochemical Performance of TFSI-Based Salts

| Parameter | Mn(TFSI)₂ | LiTFSI (Analog) | Reference |

|---|---|---|---|

| Conductivity (30°C) | Pending data | 2.75 × 10⁻³ Ω⁻¹ cm⁻¹ | |

| Thermal Stability | Degrades >100°C | Stable up to 300°C |

Q. How does Mn(TFSI)₂ interact with ionic liquids (ILs) or organic solvents?

- Solvent compatibility : Mn(TFSI)₂ dissolves in polar aprotic solvents (e.g., EC/DMC) but may induce phase separation in hydrophobic ILs (e.g., [PYR₁₄][TFSI]) .

- Conformational effects : The TFSI anion’s cisoid/transoid ratio in IL mixtures affects viscosity and conductivity. FTIR studies reveal temperature-dependent conformational equilibria .

- Coordination chemistry : EXAFS/XANES can elucidate Mn²⁺ solvation shells, which influence redox activity in electrolytes .

Q. What analytical techniques resolve contradictions in Mn(TFSI)₂'s stability data?

Discrepancies in thermal/electrochemical stability arise from impurities or solvent interactions. Mitigation strategies include:

- High-purity synthesis : Use recrystallization or vacuum drying to minimize hydrolyzed byproducts (e.g., Mn(OH)₂) .

- In situ spectroscopy : Operando Raman or NMR to track real-time degradation (e.g., TFSI hydrolysis to HF in presence of H₂O) .

- Comparative studies : Benchmark against analogs (e.g., Zn(TFSI)₂ or LiTFSI) to isolate Mn-specific effects .

Q. How does Mn(TFSI)₂ impact the interfacial chemistry of electrodes?

Mn²⁺ ions adsorb onto anode surfaces (e.g., graphite or Li metal), forming resistive SEI layers. Methodological insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.